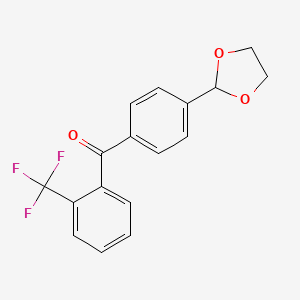
4'-(1,3-二氧戊环-2-基)-2-三氟甲基苯甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is an organic compound that features a benzophenone core substituted with a trifluoromethyl group and a dioxolane ring. This compound is of interest due to its unique structural properties, which make it useful in various chemical and industrial applications.
科学研究应用
4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound may involve similar acetalization processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The dioxolane ring can undergo oxidation reactions, often leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the carbonyl groups within the benzophenone core.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a suitable solvent.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Nucleophiles such as organolithium or Grignard reagents.
Major Products:
Oxidation: Formation of benzophenone derivatives with additional carbonyl functionalities.
Reduction: Conversion to alcohol derivatives.
Substitution: Introduction of various functional groups in place of the trifluoromethyl group.
作用机制
The mechanism of action of 4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The dioxolane ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
1,3-Dioxolane: A simpler analog without the benzophenone core or trifluoromethyl group.
1,3-Dioxane: Similar ring structure but with different substituents.
Trifluoromethylbenzophenone: Lacks the dioxolane ring but contains the trifluoromethyl group.
Uniqueness: 4’-(1,3-Dioxolan-2-YL)-2-trifluoromethylbenzophenone is unique due to the combination of the dioxolane ring and trifluoromethyl group on the benzophenone core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)14-4-2-1-3-13(14)15(21)11-5-7-12(8-6-11)16-22-9-10-23-16/h1-8,16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEMQSWVFQZUBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645125 |
Source


|
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-49-1 |
Source


|
| Record name | [4-(1,3-Dioxolan-2-yl)phenyl][2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
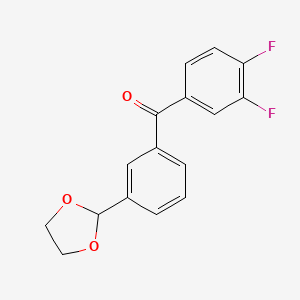
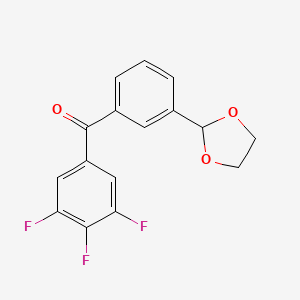

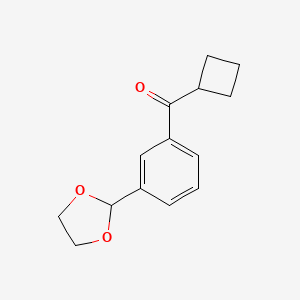
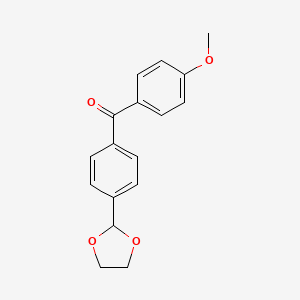
![[4-(1,3-Dioxolan-2-yl)phenyl][2-(methylsulfanyl)phenyl]methanone](/img/structure/B1327987.png)
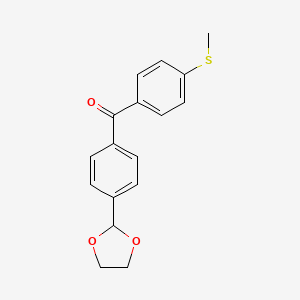
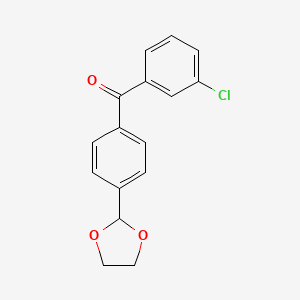
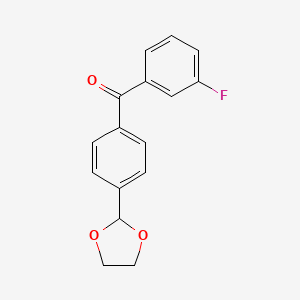
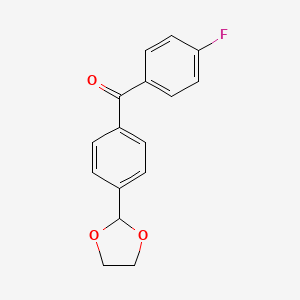

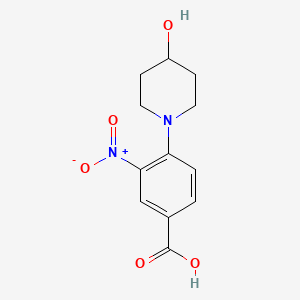
![2-[(4-Ethylphenyl)amino]nicotinic acid](/img/structure/B1327998.png)
![4-[(3-Ethoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1328004.png)
